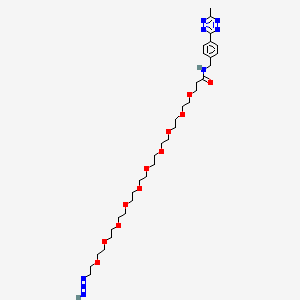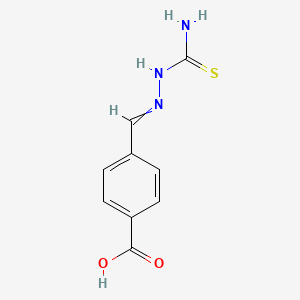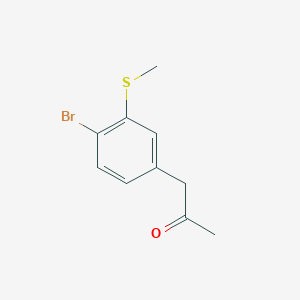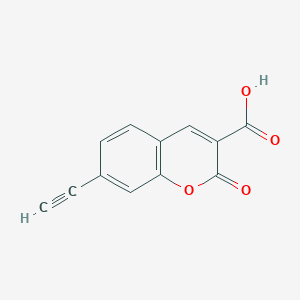
1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethylthio, and chloropropanone functional groups
Preparation Methods
Common synthetic routes may involve radical trifluoromethylation and bromination reactions under controlled conditions . Industrial production methods would likely optimize these reactions for higher yields and purity, utilizing advanced catalytic systems and reaction optimization techniques.
Chemical Reactions Analysis
1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form thioethers.
Radical Reactions: The trifluoromethylthio group can participate in radical reactions, leading to the formation of various trifluoromethylated products.
Common reagents and conditions used in these reactions include radical initiators, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one has several scientific research applications:
Biology: The compound’s unique functional groups make it a useful probe in studying biochemical pathways and interactions.
Mechanism of Action
The mechanism by which 1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one exerts its effects involves interactions with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites, while the trifluoromethylthio group can participate in radical reactions, influencing the compound’s reactivity and stability. The chloropropanone moiety can interact with various enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar compounds to 1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one include:
1-Bromo-3,5-bis(trifluoromethyl)benzene: Used in the preparation of stabilizing counterions for electrophilic organic and organometallic cations.
Trifluoromethyl phenyl sulfone: A nucleophilic trifluoromethylating agent used in radical reactions.
Properties
Molecular Formula |
C11H9BrClF3OS |
|---|---|
Molecular Weight |
361.61 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-4-(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H9BrClF3OS/c1-6(13)10(17)7-2-3-9(8(4-7)5-12)18-11(14,15)16/h2-4,6H,5H2,1H3 |
InChI Key |
VKMDRRNKPJOPNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)SC(F)(F)F)CBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




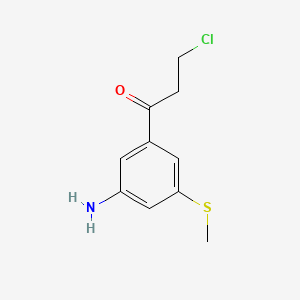
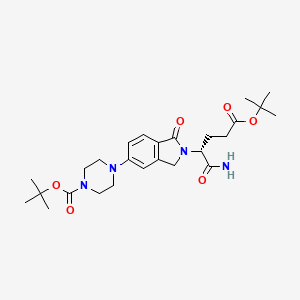
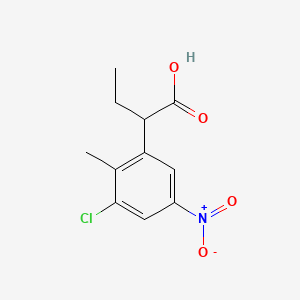

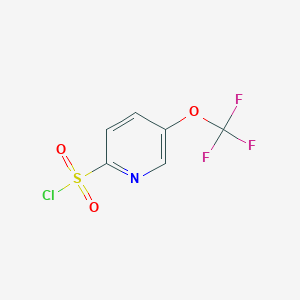
![2-Amino-9-((4AR,6R,7R,7AR)-2,2-DI-tert-butyl-7-((tert-butyldimethylsilyl)oxy)tetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-1,9-dihydro-6H-purin-6-one](/img/structure/B14059936.png)


